N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-6-9-18(10-7-14)29(25,26)23-20-22-16(13-28-20)8-11-19(24)21-15-4-3-5-17(12-15)27-2/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAPIZOTADVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21N3O4S2
- Molecular Weight : 443.5 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, a sulfonamide moiety, and a methoxy-substituted phenyl group, which are critical for its biological activity.
Biological Activity Overview
This compound has been investigated primarily for its anticancer properties. Research indicates that it exhibits significant activity against various cancer cell lines.
Anticancer Activity
Several studies have evaluated the compound's efficacy against different types of cancer, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in tumor cells, which is crucial for effective cancer therapy.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted by researchers at Nanjing University demonstrated that this compound inhibited the growth of several cancer cell lines at concentrations as low as 10 µM.
- The National Cancer Institute (NCI) screening indicated that the compound showed selective cytotoxicity towards leukemia cell lines compared to solid tumors.
Cell Line Type IC50 (µM) Response Level Breast Cancer 15 Moderate Lung Cancer 12 High Colon Cancer 18 Low Leukemia 8 Very High -
Mechanistic Studies :
- Further investigations revealed that the compound activates caspase pathways, leading to apoptosis in sensitive cancer cells.
Comparison with Similar Compounds
Methoxy vs. Acetyl Groups
- N-(3-Acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide (): This analog replaces the 3-methoxy group with a 3-acetyl substituent. Such substitutions are critical in modulating pharmacokinetic properties like membrane permeability .
Halogen-Substituted Derivatives
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3-Thiones (X = H, Cl, Br) ():
These compounds feature halogen atoms (Cl, Br) at the para position of the sulfonylphenyl group. Halogens increase molecular polarity and may enhance binding to hydrophobic pockets in target proteins. For example, bromine’s larger atomic radius could improve steric interactions compared to the methyl group in the target compound .
Core Heterocycle Modifications
Thiazole vs. Triazole Derivatives
- S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-ylthio)-1-(Phenyl)Ethanones replace the thiazole ring with a triazole core. Triazoles exhibit distinct tautomeric behavior (thione vs. thiol forms), which influences hydrogen-bonding interactions. IR spectra confirm the absence of C=O groups in triazoles, contrasting with the thiazole-based target compound’s structure .
Thiadiazine and Pyrazole Hybrids
IR Spectral Signatures
Piperazine-Linked Analogs
- Ethyl 2-(4-((2-(4-(3-(3-Methoxyphenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (): Piperazine moieties in this analog improve water solubility compared to the target compound’s propanamide chain. Ureido groups may enhance hydrogen-bonding capacity, influencing receptor affinity .
Q & A
Q. Optimization Factors :
Q. Table 1: Representative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | HCl | 70°C | 78 | |
| Amide coupling | DMF | EDC/HOBt | RT | 65 |
Basic Question: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 468.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., chloroform/methanol 9:1) .
Basic Question: What preliminary biological activities are associated with this compound?
Methodological Answer:
Based on structural analogs (e.g., ):
- Anti-inflammatory : Inhibits COX-2 with IC₅₀ values comparable to indomethacin in vitro .
- Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) via sulfonamide-mediated enzyme disruption .
- Antioxidant : Scavenges DPPH radicals (EC₅₀ ~50 µM) due to electron-donating methoxy groups .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural modifications. Strategies include:
Standardized assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
Structure-activity relationship (SAR) analysis : Compare analogs to isolate functional group contributions (Table 2).
Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2) .
Q. Table 2: Activity Comparison of Structural Analogs
| Compound Modification | Biological Activity | Key Finding | Source |
|---|---|---|---|
| 4-Methylphenyl → 4-CF₃ | Anti-inflammatory ↑ 30% | Trifluoromethyl enhances hydrophobicity | |
| Methoxy → Hydroxy | Antioxidant ↓ 50% | Electron-withdrawing groups reduce activity |
Advanced Question: What computational tools are recommended for mechanistic studies?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, DHFR) .
- Density Functional Theory (DFT) : Gaussian 09 to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Crystallography : WinGX/ORTEP for crystal structure refinement (if single crystals are obtainable) .
Advanced Question: How does this compound compare to its structural analogs in drug discovery?
Methodological Answer:
The compound’s uniqueness lies in its hybrid thiazole-sulfonamide scaffold. Key comparisons:
- N-Benzyl analogs : Lower metabolic stability due to benzyl oxidation .
- Trifluoromethyl analogs : Improved membrane permeability but higher toxicity .
- Phenoxypropanamide derivatives : Reduced COX-2 selectivity but broader antimicrobial coverage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
